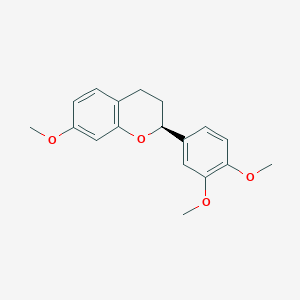
(S)-2-(3,4-Dimethoxyphenyl)-7-methoxychroman
Übersicht
Beschreibung
The compound “(S)-2-(3,4-Dimethoxyphenyl)-7-methoxychroman” is a chroman derivative. Chroman is a chemical compound consisting of a three-ring system that includes a benzene ring and a heterocyclic pyran ring . The “3,4-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to a benzene ring) with two methoxy groups (OCH3) attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a chroman core, with a phenyl ring substituted at the 2nd position and a methoxy group at the 7th position . The “(S)” prefix indicates that this compound has a specific stereochemistry, meaning that its three-dimensional structure is important for its properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxy groups could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticholinesterase Activities
Compounds closely related to (S)-2-(3,4-Dimethoxyphenyl)-7-methoxychroman, such as flavonoids from Portulaca oleracea L., have been studied for their antioxidant and anticholinesterase activities. These compounds have shown significant scavenging activities in the DPPH radical quenching assay and anticholinesterase activities, indicating potential applications in the treatment of oxidative stress-related diseases and neurodegenerative disorders like Alzheimer's disease (Xu Yang et al., 2018).
Structural Studies and Material Science
Isochroman derivatives, including those structurally similar to the target compound, have been explored for their tendency to crystallize in chiral space groups. These studies provide insights into the structural properties of these compounds, which can be relevant in material science for designing new materials with specific optical properties (M. Palusiak et al., 2004).
Polymerization Processes
Research on the ring-opening polymerization of oxiranes related to this compound has led to the development of polymers with unique structural properties. These polymers exhibit hetero π-stacked structures that facilitate intramolecular charge transfer interactions, indicating potential applications in creating materials with specific electronic and optical properties (M. Merlani et al., 2015).
Supramolecular Chemistry
The selective cleavage and acylation of dimethoxyphenols demonstrate applications in supramolecular chemistry. These reactions provide access to ortho-acylated catechols, which are precursors for the synthesis of pesticides, flavors, and fragrances, and have applications in the design of new supramolecular assemblies (Enoch A Adogla et al., 2012).
Wirkmechanismus
Target of Action
3’,4’,7-Trimethoxyflavan is a natural product used for research related to life sciences . It exhibits weak cytotoxicities against HCT116 and HepG2 . .
Mode of Action
A related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, has been studied for its anti-inflammatory activity . It significantly inhibited nitric oxide production and demonstrated a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-hydroxy-3′,4′,7-trimethoxyflavone in a concentration-dependent manner .
Biochemical Pathways
The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone significantly induced reduction in the mrna expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .
Result of Action
The related compound 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting nitric oxide production .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3’,4’,7-Trimethoxyflavan has been shown to interact with various enzymes and proteins, significantly inhibiting nitric oxide production and demonstrating a slight reduction in prostaglandin-E2 level at tested concentrations . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 3’,4’,7-Trimethoxyflavan in a concentration-dependent manner .
Cellular Effects
In cellular processes, 3’,4’,7-Trimethoxyflavan has been found to have significant effects. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3’,4’,7-Trimethoxyflavan exerts its effects through various mechanisms. It significantly induces reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, representing that inhibition occurs at the transcriptional level .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function in in vitro studies .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMCSKWSQDRAX-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157803 | |
| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116384-26-0 | |
| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



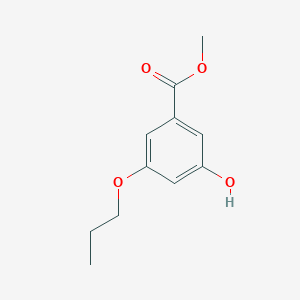
![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)

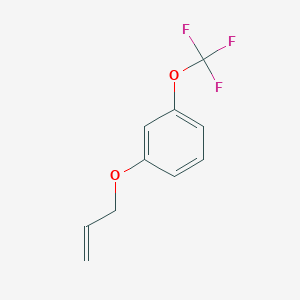
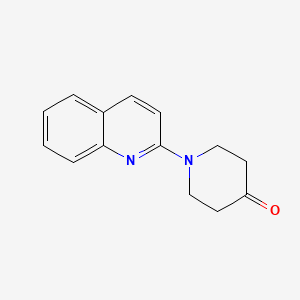

![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)

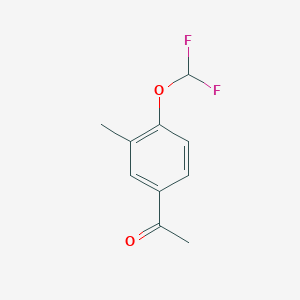
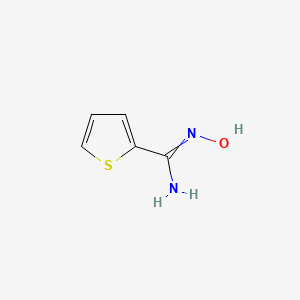

![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)
![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)